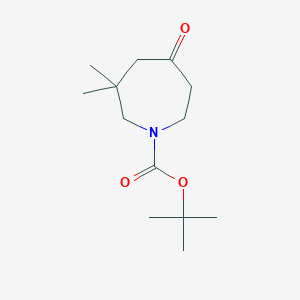

tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which provides a complete description of its molecular architecture. The nomenclature systematically describes a seven-membered heterocyclic ring containing nitrogen, specifically an azepane core structure, with multiple functional group modifications that define its chemical character. The prefix "tert-butyl" indicates the presence of a tertiary butyl protecting group attached to the carboxylate functionality, while "3,3-dimethyl" specifies the substitution pattern of two methyl groups at the third carbon position of the azepane ring. The "5-oxo" designation identifies a ketone functional group located at the fifth position of the seven-membered ring system.

The structural interpretation reveals a complex molecular framework with the chemical formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 grams per mole. The azepane core represents a saturated seven-membered ring containing one nitrogen atom, which serves as the foundation for the compound's three-dimensional structure. The presence of the tert-butyl carboxylate group at the nitrogen position provides steric bulk and electronic effects that significantly influence the compound's reactivity patterns and conformational preferences. The geminal dimethyl substitution at position 3 creates a quaternary carbon center that restricts ring flexibility and contributes to the compound's stereochemical properties.

The InChI (International Chemical Identifier) for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(15)8-13(4,5)9-14/h6-9H2,1-5H3, which provides a standardized method for representing the molecular structure in a machine-readable format. The corresponding InChI Key is HSWICCNIMXTPPT-UHFFFAOYSA-N, offering a unique fingerprint for database searches and computational applications. The Simplified Molecular-Input Line-Entry System representation is CC1(CC(=O)CCN(C1)C(=O)OC(C)(C)C)C, which describes the connectivity of atoms in a linear notation format suitable for chemical informatics applications.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service Registry Number for this compound is 2031260-97-4, which serves as the primary unique identifier for this compound in chemical databases and regulatory documentation. This CAS number provides an unambiguous reference that enables precise identification across different nomenclature systems and database platforms. The compound is also catalogued under the MDL number MFCD30345526, which represents an additional standardized identifier used in chemical inventory management systems.

Alternative chemical identifiers include various supplier-specific codes that facilitate commercial procurement and research applications. The compound appears in the Enamine catalog system under the designation ENA517161217, reflecting its availability through specialized chemical suppliers focused on heterocyclic compounds and building blocks for pharmaceutical research. Additional catalog numbers include GGD26097, CS-0077356, and E72974, which correspond to different commercial sources and database entries. These multiple identifier systems ensure comprehensive tracking and referencing capabilities across the global chemical information infrastructure.

The European Community number 859-836-7 provides regulatory identification within the European chemical registration framework, while the DSSTox Substance ID DTXSID30628534 offers integration with toxicological databases and computational modeling platforms. The compound's presence in multiple identifier systems reflects its recognized importance in chemical research and its availability through established commercial channels for scientific investigation.

Comparative Analysis of Related Azepane Carboxylates

The structural analysis of this compound reveals significant relationships with other azepane carboxylate derivatives that share common structural motifs while exhibiting distinct chemical properties. Comparative examination with tert-butyl 3-oxoazepane-1-carboxylate, which carries the CAS number 870842-23-2 and molecular formula C₁₁H₁₉NO₃, demonstrates the impact of geminal dimethyl substitution on molecular structure. The absence of methyl groups at position 3 in the simpler analog results in increased conformational flexibility and altered steric interactions within the seven-membered ring system.

The comparison extends to tert-butyl 5-oxoazepane-4-carboxylate, identified by CAS number 2639414-21-2, which presents an isomeric relationship through the repositioning of carboxylate functionality from the nitrogen atom to carbon position 4. This structural variation fundamentally alters the electronic distribution and reactivity patterns while maintaining the same molecular formula C₁₁H₁₉NO₃. The positional isomerism demonstrates how functional group placement within the azepane framework significantly influences chemical behavior and potential applications.

Table 1: Comparative Analysis of Related Azepane Carboxylates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 2031260-97-4 | C₁₃H₂₃NO₃ | 241.33 | Geminal dimethyl at position 3, ketone at position 5, N-carboxylate |

| tert-Butyl 3-oxoazepane-1-carboxylate | 870842-23-2 | C₁₁H₁₉NO₃ | 213.28 | Ketone at position 3, N-carboxylate, no substitution |

| tert-Butyl 5-oxoazepane-4-carboxylate | 2639414-21-2 | C₁₁H₁₉NO₃ | 213.27 | Ketone at position 5, C-carboxylate at position 4 |

| tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate | 1065608-51-6 | C₁₂H₂₃NO₃ | 229.32 | Hydroxymethyl at position 4, N-carboxylate |

Further structural comparison includes tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, bearing CAS number 1065608-51-6 and molecular formula C₁₂H₂₃NO₃, which incorporates a hydroxymethyl substituent rather than ketone functionality. This modification introduces additional hydrogen bonding capabilities and altered polarity characteristics while maintaining the fundamental azepane carboxylate framework. The presence of the hydroxyl group provides opportunities for further chemical derivatization and influences the compound's solubility properties and interaction with biological systems.

The analysis also encompasses related diazepane derivatives, such as 1-N-Boc-5-oxo-1,4-diazepane with CAS number 190900-21-1 and molecular formula C₁₀H₁₈N₂O₃, which introduces a second nitrogen atom into the seven-membered ring system. This structural modification fundamentally alters the electronic properties and coordination capabilities of the heterocyclic framework, demonstrating the diversity possible within the broader azepane family of compounds. The diazepane derivatives find particular application as sigma receptor ligands in neuropharmacological research, illustrating the biological relevance of azepane-based structures.

Table 2: Electronic and Structural Properties Comparison

| Property | This compound | tert-Butyl 3-oxoazepane-1-carboxylate | Related Azepane Derivatives |

|---|---|---|---|

| Ring Flexibility | Restricted by geminal methyls | Moderate flexibility | Variable based on substitution |

| Steric Hindrance | High at position 3 | Moderate overall | Position-dependent |

| Carbonyl Position | Position 5 | Position 3 | Positions 3, 4, or 5 |

| Substitution Pattern | 3,3-Dimethyl | Unsubstituted | Mono- or poly-substituted |

The comparative analysis reveals that the 3,3-dimethyl substitution pattern in the target compound creates unique steric and electronic environments that distinguish it from simpler azepane carboxylates. The geminal dimethyl groups introduce conformational constraints that may influence both chemical reactivity and biological activity profiles. This structural feature positions the compound as a valuable building block for medicinal chemistry applications where controlled molecular geometry is essential for target selectivity and pharmacological activity.

Properties

IUPAC Name |

tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(15)8-13(4,5)9-14/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWICCNIMXTPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCN(C1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a tert-butyl ester derivative, followed by cyclization to form the azepane ring . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is used as a building block for the construction of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activity. It serves as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural features make it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-Methyl-5-oxoazepane-1-carboxylate

Key Differences :

- Substituent Position: The 4-methyl substituent in this analog (CAS: 1228450-21-2) contrasts with the 3,3-dimethyl groups in the target compound.

- Molecular Weight: The molecular formula of the 4-methyl analog is C₁₂H₂₁NO₃ (molar mass: 227.3 g/mol) , whereas the 3,3-dimethyl variant would have a slightly higher molar mass (~241 g/mol) due to the additional methyl group.

- Storage Conditions : The 4-methyl analog is stable at room temperature , suggesting that the 3,3-dimethyl derivative may share similar stability, though steric bulk could influence degradation pathways.

Table 1: Structural and Physical Comparison

tert-Butyl Alcohol Derivatives

- Reactivity : TBA reacts violently with oxidizers (e.g., peroxides) and strong acids, releasing flammable gases like isobutylene . The tert-butyl carbamate group in the target compound may exhibit similar acid sensitivity, necessitating cautious handling.

- Safety Precautions : TBA’s OSHA exposure limit (100 ppm over 8 hours) and NIOSH recommendations (100 ppm REL) highlight the need for respiratory protection in industrial settings. By analogy, the azepane derivative’s tert-butyl group may require comparable ventilation and PPE protocols.

Other Azepane Derivatives

Compounds like tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyldodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate demonstrate structural complexity but lack direct comparability due to fused polycyclic systems. However, their NMR data (e.g., ¹³C and ¹H shifts in CDCl₃) provide benchmarks for verifying the azepane ring’s electronic environment in the target compound.

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate with high purity?

The synthesis typically involves multi-step reactions, starting with precursor functionalization and protection of the azepane ring. Critical parameters include:

- Temperature control : Elevated temperatures may lead to undesired side reactions, such as decomposition of the tert-butoxycarbonyl (Boc) group.

- pH modulation : Basic conditions (e.g., using triethylamine) stabilize intermediates during Boc protection/deprotection steps .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the compound ≥95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR resolve the Boc group’s characteristic signals (e.g., tert-butyl protons at ~1.4 ppm).

- X-ray crystallography : Single-crystal analysis confirms the azepane ring conformation and stereochemistry. SHELXL (via SHELX programs) is widely used for refinement, particularly for resolving torsional angles in the 7-membered ring .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns of the Boc-protected intermediate .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from solvent effects or conformational flexibility in the azepane ring. Strategies include:

- DFT calculations : Model solvation effects (e.g., PCM for polar solvents) to refine transition-state energetics.

- Dynamic NMR : Probe ring puckering or chair-boat transitions in solution to explain unexpected reaction outcomes .

- Crystallographic validation : Compare experimental bond lengths/angles (from SHELX-refined structures) with theoretical values .

Q. What experimental strategies minimize by-product formation during Boc deprotection of this compound?

Common by-products (e.g., tert-butyl alcohol derivatives) arise from incomplete acidolysis. Mitigation approaches:

- Acid selection : Use trifluoroacetic acid (TFA) in dichloromethane for faster, cleaner deprotection vs. HCl/dioxane.

- Temperature gradients : Gradual warming (0°C → RT) reduces side reactions.

- Real-time monitoring : In-situ FTIR tracks Boc group removal (disappearance of C=O stretch at ~1680 cm) .

Q. How does the steric bulk of the tert-butyl group influence this compound’s interactions in enzyme inhibition assays?

The Boc group enhances selectivity by sterically blocking non-target binding pockets. For example:

- Molecular docking : Compare binding energies of Boc-protected vs. deprotected analogs to quantify steric contributions.

- Hydrogen-bond profiling : The 5-oxo group may interact with catalytic lysine residues, while the Boc group prevents off-target hydrophobic interactions .

Safety and Handling

Q. What precautions are critical when handling tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate in a laboratory setting?

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids .

- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .

- Waste disposal : Neutralize acidic residues (e.g., post-deprotection TFA) with sodium bicarbonate before disposal .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

- DoE (Design of Experiments) : Vary solvent ratios (e.g., DCM:THF), catalyst loading (e.g., DMAP), and stoichiometry to identify robust conditions.

- Inline analytics : Use HPLC-MS to detect intermediates and terminate reactions at optimal conversion points .

Q. What computational tools are recommended for modeling the compound’s conformational dynamics?

- Molecular dynamics (MD) : AMBER or GROMACS simulate azepane ring flexibility in explicit solvents.

- Docking software : AutoDock Vina or Schrödinger Suite predict binding modes in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.